molecular formula C19H18N4O2 B2596801 2-(4-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 942011-81-6

2-(4-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2596801
CAS No.: 942011-81-6
M. Wt: 334.379
InChI Key: HCYVPNZYZTUYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione typically involves multi-step organic reactions One common method starts with the preparation of the imidazo[2,1-c][1,2,4]triazine core, which can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and the employment of catalysts to facilitate the cyclization and substitution reactions. Solvent selection and purification steps are also critical to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces fully hydrogenated derivatives.

Scientific Research Applications

2-(4-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: A simpler triazine derivative with similar core structure but lacking the additional benzyl and phenyl groups.

    Tetrazine: Another nitrogen-rich heterocycle with four nitrogen atoms, known for its high reactivity and use in bioorthogonal chemistry.

    Pyrimidine: A six-membered ring with two nitrogen atoms, commonly found in nucleic acids and pharmaceuticals.

Uniqueness

2-(4-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14-7-9-15(10-8-14)13-23-18(25)17(24)22-12-11-21(19(22)20-23)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYVPNZYZTUYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.